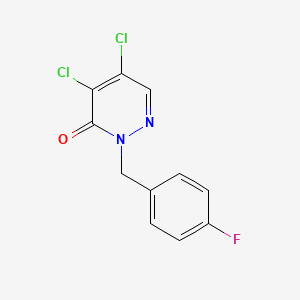

4,5-dichloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dichloro-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H7Cl2FN2O and its molecular weight is 273.09. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Myocardial Perfusion Imaging

A study by Mou et al. (2012) explored the synthesis and evaluation of 18F-labeled pyridaben analogs for potential use in myocardial perfusion imaging (MPI) with PET. The compounds demonstrated high heart uptake and low background uptake in animal models, indicating their potential as MPI agents. This research highlights the utility of pyridazinone derivatives in developing novel radiotracers for cardiac imaging (Mou et al., 2012).

Anticancer Activity

Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives demonstrating potential antioxidant activity. These compounds were evaluated for their in-vitro antioxidant activity, showing potent antioxidant properties at certain concentrations. The study suggests the potential of pyridazinone derivatives in developing anticancer therapies by targeting oxidative stress pathways (Mehvish & Kumar, 2022).

Synthetic Intermediates

Helm, Plant, and Harrity (2006) detailed the preparation of a series of 3,6-dichloro-1H-pyridazin-4-ones through cycloaddition reactions. These compounds were utilized as synthetic intermediates in highly regioselective bond-forming reactions. The versatility of pyridazinone scaffolds in organic synthesis showcases their significance in constructing complex molecular architectures (Helm et al., 2006).

Drug Discovery Applications

Pattison et al. (2009) explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Through sequential nucleophilic aromatic substitution processes, a variety of polyfunctional systems were accessed, demonstrating the scaffold's applications in drug discovery (Pattison et al., 2009).

Corrosion Inhibition

Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives on mild steel in acidic solutions. The study demonstrated that these compounds act as mixed inhibitors, affecting both cathodic hydrogen evolution and anodic metal dissolution. The findings suggest the potential of pyridazinone derivatives in protecting metals against corrosion, highlighting their application in material science (Kalai et al., 2020).

Properties

IUPAC Name |

4,5-dichloro-2-[(4-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2FN2O/c12-9-5-15-16(11(17)10(9)13)6-7-1-3-8(14)4-2-7/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNJUQCJFCJEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=C(C=N2)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)

![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)

![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)